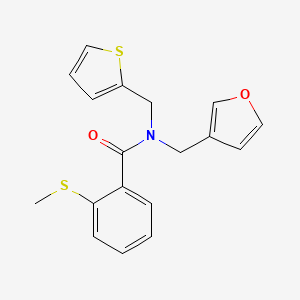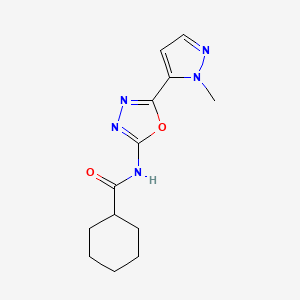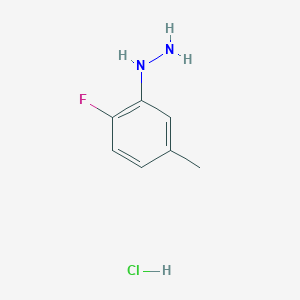![molecular formula C15H18ClN5O2S B2908385 1-(5-Chloro-2-methoxyphenyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea CAS No. 2320922-96-9](/img/structure/B2908385.png)
1-(5-Chloro-2-methoxyphenyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Chloro-2-methoxyphenyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea is a synthetic compound that has gained attention for its potential applications in scientific research. This compound is also known as TAK-659 and is a kinase inhibitor that has been shown to have promising effects in various preclinical studies.
作用機序
1-(5-Chloro-2-methoxyphenyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea is a kinase inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is involved in the activation of B cells and has been shown to be overactive in certain B-cell malignancies. By inhibiting BTK, 1-(5-Chloro-2-methoxyphenyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea can prevent the activation of B cells and inhibit tumor growth. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
1-(5-Chloro-2-methoxyphenyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea has been shown to have various biochemical and physiological effects. In preclinical studies, this compound has been shown to inhibit the growth of B-cell malignancies and reduce inflammation. Additionally, 1-(5-Chloro-2-methoxyphenyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea has been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One advantage of using 1-(5-Chloro-2-methoxyphenyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea in lab experiments is its specificity for the BTK pathway. This compound has been shown to selectively inhibit BTK, which can be advantageous in studying the effects of BTK inhibition. However, one limitation of using this compound is its potential toxicity. In preclinical studies, high doses of 1-(5-Chloro-2-methoxyphenyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea have been shown to cause liver toxicity.
将来の方向性
There are several future directions for the use of 1-(5-Chloro-2-methoxyphenyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea in scientific research. One potential direction is the use of this compound in combination with other drugs for the treatment of B-cell malignancies. Additionally, further studies are needed to determine the potential use of 1-(5-Chloro-2-methoxyphenyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea in the treatment of autoimmune diseases and Alzheimer's disease. Further research is also needed to determine the optimal dose and dosing schedule for this compound to minimize potential toxicity.
合成法
The synthesis of 1-(5-Chloro-2-methoxyphenyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea involves the reaction of 5-chloro-2-methoxyaniline with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-triazole, followed by the reaction with 1-(1,2,5-thiadiazol-3-yl)piperidin-4-amine. The resulting product is purified through column chromatography to obtain 1-(5-Chloro-2-methoxyphenyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea.
科学的研究の応用
1-(5-Chloro-2-methoxyphenyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea has been shown to have potential applications in various scientific research fields. This compound has been studied for its anti-tumor effects, specifically in B-cell malignancies. It has also been shown to have anti-inflammatory effects and may be useful in the treatment of autoimmune diseases. Additionally, 1-(5-Chloro-2-methoxyphenyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea has been studied for its potential use in the treatment of Alzheimer's disease.
特性
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN5O2S/c1-23-13-3-2-10(16)8-12(13)19-15(22)18-11-4-6-21(7-5-11)14-9-17-24-20-14/h2-3,8-9,11H,4-7H2,1H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJXFAPLVPRQILP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NC2CCN(CC2)C3=NSN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2-methoxyphenyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-[[3-(Trifluoromethyl)phenyl]methyl]triazol-4-yl]methanamine;hydrochloride](/img/structure/B2908302.png)

![N-(4-(methylthio)benzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2908304.png)




![N-(3-fluorophenyl)-2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2908313.png)
![Methyl 2-[3-cyano-4-(4-ethylphenyl)-6-oxo-2-1,4,5-trihydropyridylthio]acetate](/img/structure/B2908314.png)



![2-[(2-Hydroxyethyl)(prop-2-yn-1-yl)amino]ethan-1-ol](/img/structure/B2908323.png)
![N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2908324.png)